![molecular formula C17H22N2O B249005 N-(2-ethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B249005.png)
N-(2-ethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, commonly known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of compounds known as N-substituted arylalkylamines, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
EPM has been extensively studied for its potential therapeutic applications in various diseases, such as depression, anxiety, and Parkinson's disease. It has been found to exhibit antidepressant-like effects in animal models of depression, possibly through the modulation of neurotransmitter systems in the brain. EPM has also been shown to reduce anxiety-like behavior in animal models of anxiety, suggesting its potential as an anxiolytic agent.
In addition, EPM has been investigated for its neuroprotective effects in Parkinson's disease, where it has been found to protect dopaminergic neurons from oxidative stress and apoptosis. EPM has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of EPM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, such as serotonin, norepinephrine, and dopamine. EPM has been found to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
EPM has been shown to have a wide range of biochemical and physiological effects, such as the modulation of neurotransmitter systems, reduction of oxidative stress, and anti-inflammatory effects. EPM has also been found to improve cognitive function and memory in animal models, suggesting its potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
EPM has several advantages for lab experiments, such as its high purity and yield, as well as its well-established synthesis method. EPM is also relatively stable and can be stored for long periods without significant degradation. However, EPM has some limitations, such as its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the scientific research of EPM, such as the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Further studies are also needed to elucidate the exact mechanism of action of EPM and its effects on different neurotransmitter systems in the brain. The development of new analogs and derivatives of EPM may also provide new insights into its structure-activity relationship and potential therapeutic applications.
Conclusion
In conclusion, EPM is a promising chemical compound with potential therapeutic applications in various neurological and psychiatric disorders. Its well-established synthesis method, high purity and yield, and wide range of biological activities make it suitable for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of EPM involves the reaction between 2-chloro-N-methyl-N-(2-pyridinyl)ethanamine and 2-ethoxybenzyl alcohol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EPM as the final product. The synthesis of EPM has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Eigenschaften
Produktname |
N-(2-ethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine |
---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
N-[(2-ethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C17H22N2O/c1-3-20-17-10-5-4-8-15(17)14-19(2)13-11-16-9-6-7-12-18-16/h4-10,12H,3,11,13-14H2,1-2H3 |
InChI-Schlüssel |
LHHGWYDWMULYLK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN(C)CCC2=CC=CC=N2 |
Kanonische SMILES |
CCOC1=CC=CC=C1CN(C)CCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.